

Synthesis and characterization of Boc-N-Me-Tyr-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-N-Me-Tyr-OH*

Cat. No.: *B019121*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3-(4-hydroxyphenyl)propanoic acid (**Boc-N-Me-Tyr-OH**)

Abstract

This technical guide provides a comprehensive framework for the synthesis and analytical characterization of N- α -tert-Butyloxycarbonyl-N- α -methyl-L-tyrosine (**Boc-N-Me-Tyr-OH**). This N-methylated amino acid derivative is a valuable building block in peptide synthesis, utilized to introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics.^{[1][2]} The narrative emphasizes the causal relationships behind methodological choices, offering field-proven protocols for synthesis and a multi-technique approach for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Introduction and Scientific Rationale

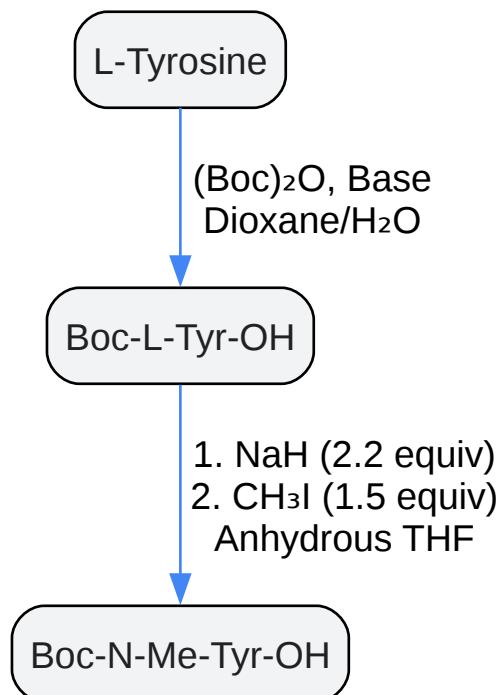
N-methylation of the peptide backbone is a critical modification strategy in medicinal chemistry. It involves replacing the amide proton with a methyl group, which can significantly alter the biological and pharmacological properties of a peptide. Specifically, N-methylation can:

- Enhance Proteolytic Stability: By sterically shielding the amide bond from enzymatic cleavage.

- Modulate Conformation: By restricting the rotation around the C-N bond, influencing the peptide's secondary structure and receptor binding affinity.
- Improve Membrane Permeability: By eliminating a hydrogen bond donor, which can increase the lipophilicity of the peptide.

Boc-N-Me-Tyr-OH (CAS 82038-34-4) is the properly protected building block for incorporating an N-methylated tyrosine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).^{[3][4]} It is essential to distinguish this compound from its isomer, Boc-Tyr(Me)-OH (CAS 53267-93-9), where the methylation occurs on the side-chain phenol.^[5] This guide focuses exclusively on the synthesis and characterization of the N-methylated variant.

Compound Data Summary


Parameter	Value	Reference
IUPAC Name	(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid	[3]
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[3]
Molecular Weight	295.33 g/mol	[3]
Monoisotopic Mass	295.141973 Da	[3]
Appearance	White to off-white powder	N/A
Purity Standard	≥98% (HPLC)	[6]

Synthesis of Boc-N-Me-Tyr-OH

The synthesis is a two-step process. First, the α -amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group. Second, the nitrogen of the resulting Boc-protected carbamate is selectively methylated.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to first protect the highly reactive amino group before introducing the methyl group to the nitrogen. Attempting to methylate unprotected tyrosine would lead to a complex mixture of N-methylated, O-methylated, and poly-methylated products.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **Boc-N-Me-Tyr-OH** from L-Tyrosine.

Experimental Protocols

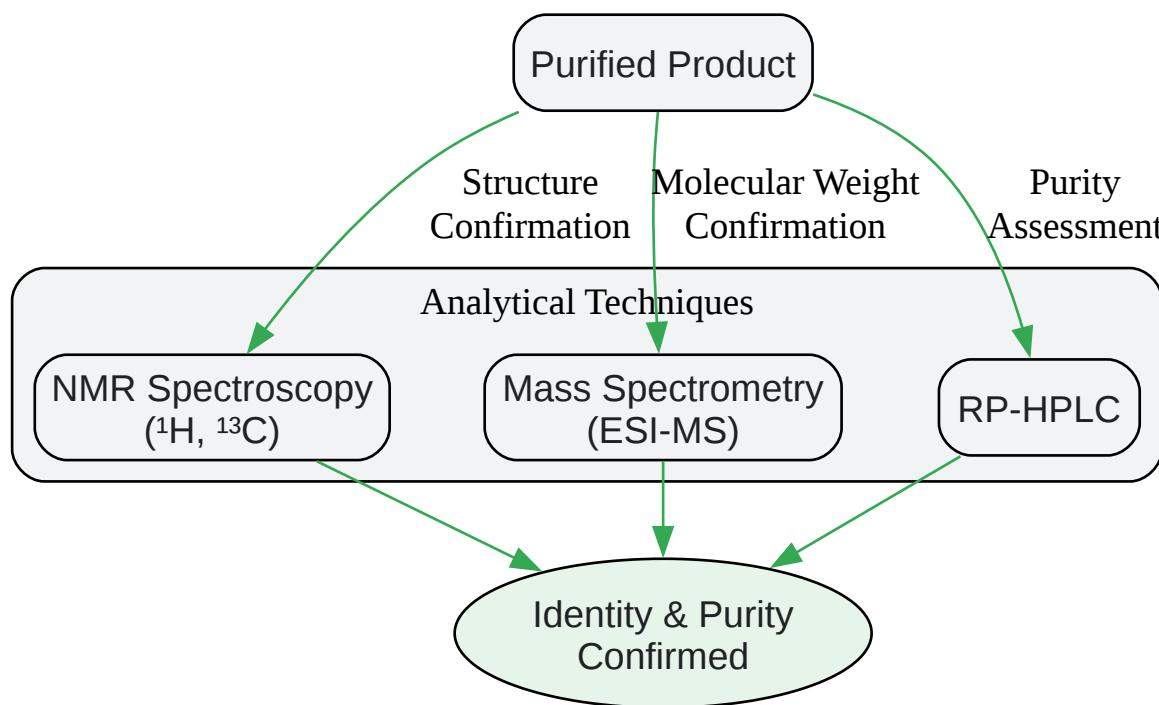
This initial step protects the primary amine, rendering the N-H proton of the resulting carbamate sufficiently acidic for deprotonation in the subsequent methylation step.

- Principle: The amino group of L-tyrosine nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is conducted in a basic aqueous/organic mixture to deprotonate the ammonium group of the zwitterionic amino acid, enhancing its nucleophilicity, and to neutralize the acid byproduct.^[7]
- Materials:
 - L-Tyrosine (1.0 equiv)

- Potassium Carbonate (K_2CO_3) (3.0 equiv)
 - Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
 - 1,4-Dioxane
 - Deionized Water
 - Ethyl Acetate
 - Potassium Hydrogen Sulfate (KHSO₄), saturated solution
 - Magnesium Sulfate (MgSO₄), anhydrous
- Procedure:
 - In a round-bottom flask, dissolve K_2CO_3 (3.0 equiv) in a 1:1 mixture of deionized water and 1,4-dioxane.
 - Cool the solution to 0 °C using an ice bath.
 - Add L-tyrosine (1.0 equiv), followed by a solution of (Boc)₂O (1.0 equiv) in 1,4-dioxane.
 - Remove the ice bath and stir the reaction mixture vigorously at room temperature overnight. Monitor progress by Thin-Layer Chromatography (TLC).
 - Upon completion, add deionized water to dissolve any remaining solids.
 - Carefully acidify the aqueous solution to pH 3-4 with a saturated KHSO₄ solution. The product will precipitate or form an oil.
 - Extract the product into ethyl acetate (3x volumes).
 - Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-Tyr-OH, typically as a viscous oil or white solid which can be used in the next step without further purification.[\[7\]](#)

This is the critical step for installing the N-methyl group. The choice of a strong, non-nucleophilic base is paramount for success.

- Principle: Sodium hydride (NaH), a strong base, is used to perform a double deprotonation on Boc-L-Tyr-OH, forming a dianion. The first equivalent deprotonates the carboxylic acid to form a sodium carboxylate, while the second deprotonates the carbamate N-H. In an aprotic solvent like tetrahydrofuran (THF), the sodium carboxylate is poorly nucleophilic, allowing the subsequent addition of iodomethane (CH_3I) to selectively alkylate the more nucleophilic nitrogen anion.[8][9]
- Materials:
 - Boc-L-Tyr-OH (1.0 equiv)
 - Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
 - Iodomethane (CH_3I) (1.5 equiv)
 - Tetrahydrofuran (THF), anhydrous
 - Ethyl Acetate
 - 1 M Hydrochloric Acid (HCl)
 - Saturated Sodium Chloride solution (brine)
 - Sodium Sulfate (Na_2SO_4), anhydrous
- Procedure:
 - Caution: Perform this reaction under an inert atmosphere (e.g., Argon or Nitrogen) as NaH is highly reactive with moisture and air.
 - Add Boc-L-Tyr-OH (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and flush with inert gas.
 - Add anhydrous THF via syringe and stir to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
 - Carefully and portion-wise, add the NaH dispersion (2.2 equiv). Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 1 hour at 0 °C after the addition is


complete.

- Add iodomethane (1.5 equiv) dropwise via syringe.
- Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight. Monitor by TLC until the starting material is consumed.
- Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water until gas evolution ceases.
- Acidify the mixture to pH 2-3 with 1 M HCl.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
- Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product should be purified by silica gel column chromatography to yield pure **Boc-N-Me-Tyr-OH**.

Characterization of Boc-N-Me-Tyr-OH

A combination of analytical techniques is required for unambiguous confirmation of the product's identity and purity.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Multi-technique workflow for analytical characterization.

Analytical Protocols and Expected Results

Technique	Objective	Expected Outcome
¹ H NMR	Structural verification and confirmation of N-methylation.	Disappearance of the carbamate N-H proton signal. Appearance of a new singlet for the N-CH ₃ group (~2.7-2.9 ppm). Characteristic signals for Boc group (~1.4 ppm), aromatic protons (~6.7 and 7.1 ppm), and backbone protons (α -H and β -CH ₂).
¹³ C NMR	Confirm carbon skeleton and functional groups.	Appearance of a new resonance for the N-CH ₃ carbon (~30-35 ppm). Resonances for carbonyls (acid and Boc), Boc quaternary carbon, aromatic carbons, and backbone carbons.
Mass Spec (ESI-MS)	Confirm molecular weight.	A molecular ion peak corresponding to the calculated mass. Expected [M+H] ⁺ \approx 296.15 or [M-H] ⁻ \approx 294.14.[3]
RP-HPLC	Assess purity.	A single major peak indicating high purity (e.g., >98%).

- Objective: To confirm the covalent structure of the molecule.
- Procedure:
 - Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

- Process the data and assign the peaks. The key diagnostic signals for successful N-methylation are the appearance of the N-methyl singlet in the ^1H spectrum and the disappearance of the N-H coupling.
- Objective: To confirm the molecular weight of the final product.
- Method: Electrospray ionization (ESI) is well-suited for this polar molecule.
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
 - Infuse the solution into the ESI source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Compare the observed m/z value of the molecular ion with the theoretical value.[\[3\]](#)
- Objective: To determine the purity of the synthesized compound.
- Procedure:
 - Column: C18 column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
 - Gradient: A linear gradient, for example, from 10% to 90% Mobile Phase B over 20-30 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 220 nm and 280 nm.
 - Dissolve a small amount of the sample in the mobile phase, inject, and integrate the peak areas to calculate purity.

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of **Boc-N-Me-Tyr-OH**. The successful execution of the N-methylation protocol hinges on maintaining anhydrous conditions and understanding the underlying mechanism of selective alkylation.^[8] Rigorous characterization using the orthogonal techniques of NMR, MS, and HPLC is essential to validate the structure and ensure the high purity required for its application in peptide synthesis. The availability of this well-characterized building block enables researchers to systematically explore the effects of N-methylation on peptide structure and function.

References

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.
- Lokey Lab Protocols - Wikidot. (2017, March 2). N-Methylation of Boc amino acids.
- Mosberg, H. I., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. *ACS Chemical Neuroscience*, 6(11), 1833-1839.
- Olah, G. A., & Ohannesian, L. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. *The Journal of Organic Chemistry*, 52(7), 1285-1290.
- ResearchGate. (2015). Rapid Synthesis of Boc-2',6'-dimethyl- L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019889, Boc-MeTyr-OH.
- Aaptec Peptides. (n.d.). Boc-Tyr(Me)-OH DCHA.
- ResearchGate. (2014). On the Selective N-Methylation of BOC-Protected Amino Acids.
- Aaptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9].
- Palasek, S. S., & Cox, K. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group. *Methods in Molecular Biology*, 1047, 65-80.
- Tokyo Chemical Industry UK Ltd. (n.d.). Boc-Tyr(Me)-OH 53267-93-9.
- SLS Ireland. (n.d.). BOC-TYR(ME)-OH | 8530710005 | SIGMA-ALDRICH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. aapep.bocsci.com [aapep.bocsci.com]
- 3. Boc-MeTyr-OH | C15H21NO5 | CID 7019889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Tyr(Me)-OH Novabiochem 53267-93-9 [sigmaaldrich.com]
- 6. Boc-N-Me-Tyr(Bzl)-OH \geq 98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and characterization of Boc-N-Me-Tyr-OH]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019121#synthesis-and-characterization-of-boc-n-me-tyr-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com